molecular formula C8H6ClN B052761 2-chloro-1H-indole CAS No. 7135-31-1

2-chloro-1H-indole

Cat. No. B052761
CAS RN: 7135-31-1
M. Wt: 151.59 g/mol
InChI Key: HBZHNVUMFPGVHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-1H-indole and its derivatives has been explored through various methods, including palladium-catalyzed indolization of 2-chloroanilines with internal alkynes, offering a new approach to 2,3-disubstituted indoles with high regioselectivity (Shen et al., 2004). Another notable method involves the hydroamination/Heck reaction sequence starting from 2-chloroaniline, using a TiCl4-catalyzed process for one-pot indole synthesis (Ackermann et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-chloro-1H-indole derivatives, such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, has been elucidated using spectroscopic methods and X-ray diffraction. These studies reveal detailed information on the molecular geometry, bonding, and electronic properties, providing insights into the chemical reactivity and interactions of these compounds (Yao et al., 2023).

Chemical Reactions and Properties

Indoles, including 2-chloro-1H-indole, undergo a variety of chemical reactions, reflecting their rich chemistry and versatility. For instance, indoles can participate in Brønsted acid-catalyzed [3+2]-cycloaddition reactions, enabling the synthesis of complex molecules with high enantioselectivity (Bera & Schneider, 2016). The functionalization of indoles through palladium-catalyzed reactions is another critical aspect, allowing the introduction of diverse substituents and the formation of novel indole derivatives (Cacchi & Fabrizi, 2005).

Physical Properties Analysis

The physical properties of 2-chloro-1H-indole derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined through empirical studies and contribute to the compound's utility in various fields.

Chemical Properties Analysis

The chemical properties of 2-chloro-1H-indole, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are essential for its applications in synthesis and industrial processes. Studies on indole synthesis, including those on 2-chloro-1H-indole, provide a comprehensive understanding of these properties and their implications for synthetic strategies (Taber & Tirunahari, 2011).

Scientific Research Applications

  • Biological Activity and Molecular Interactions :

    • The indole nucleus, including compounds like 2-chloro-1H-indole, shows significant biological activity, such as anti-tumor and anti-inflammatory properties. These activities are associated with DNA and protein interactions (D. Geetha et al., 2019).
  • Anion Sensing and Selective Recognition :

    • Indole derivatives, including those synthesized from 2-chloro-1H-indole, exhibit anion sensing abilities. They can detect anions like fluoride and hydrogen sulfate through color changes visible to the naked eye. These sensing properties have been evaluated using UV-Vis spectroscopy and NMR titration techniques (Sinan Bayindir & Nurullah Saracoglu, 2016).
  • Pharmaceutical Applications :

    • Compounds derived from 2-chloro-1H-indole have been explored for their pharmaceutical applications. For instance, they have been used in the synthesis of novel chalcone derivatives, which show potential as anti-inflammatory agents (Z. Rehman et al., 2022).
  • Synthesis of Indole Derivatives :

    • The paper by M. Comber and C. Moody (1992) focuses on using 2-chloro-1-methoxymethylindole-3-carboxaldehyde, a related compound, to create 2-substituted indoles. This method has applications in synthesizing complex organic molecules like the peptide moroidin (M. Comber & C. Moody, 1992).
  • Antimicrobial Activity :

    • Novel 1H-indole derivatives, synthesized using 2-chloro-1H-indole, have shown significant antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, as well as against fungi like Aspergillus niger and Candida albicans (Authors not listed, 2020).
  • Interaction with SARS-CoV-2 :

    • A study on indole derivatives, including those derived from 2-chloro-1H-indole, explored their interaction with SARS-CoV-2. The research found that these compounds can be potent anticancer agents and may have roles in anti-SARS CoV-2 therapy (P. Gobinath et al., 2021).
  • Material Science Applications :

    • Indole derivatives, potentially including those derived from 2-chloro-1H-indole, have been used in the synthesis of environmentally friendly antifouling acrylic metal salt resins. These resins exhibit self-polishing and antifouling properties, useful in marine applications (Ni Chunhua et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities. It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZHNVUMFPGVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1H-indole

Synthesis routes and methods

Procedure details

At room temperature, POCl3 (1 ml, 10.82 mmol, 2 eq) is added to a well stirred suspension of N,N-diethylaniline (1 ml, 5.41 mmol, 1 eq) and 1,3-dihydro-2H-indol-2-one x159 (0.72 g, 5.41 mmol, 1 eq) in dry toluene (15 ml). The mixture is heated at reflux during 3 hours. After cooling, water (15 ml) is carefully added and the organic layer is washed with water (3×25 ml). The organic layer is dried on anhydrous MgSO4, filtered off and concentrated under reduced pressure to obtain 0.76 g of 2-chloro-1H-indole x160 as an orange solid (0.76 g, 93%).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
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1 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
H Tu, SQ Wu, XQ Li, ZC Wan, JL Wan… - Journal of …, 2018 - Wiley Online Library
… 2-chloro-1H-indole-3-carbaldehyde (2) 33 were prepared by … ) 34 was synthesized from 2-chloro-1H-indole-3-carbaldehyde … from ethanol to give 2-chloro-1H-indole-3-carbaldehyde (2). …
Number of citations: 9 onlinelibrary.wiley.com
Z Li, N Lu, L Wang, W Zhang - 2012 - Wiley Online Library
… An efficient synthesis of paullone and kenpaullone derivatives in moderate to high yields has been achieved through photocyclizations of (2-chloro-1H-indole-3-yl)-N-arylacetamides in …
S Lu, R Wang, Y Yang, Y Li, Z Shi… - The Journal of Organic …, 2011 - ACS Publications
A one-pot synthesis of azaheterocyclo[1,2,3-lm]-fused benzo[c]carbazoles (2 and 3) has been developed by photocyclization of 3-acyl-2-halo-1-[(ω-phenylethynyl)alkyl] indoles (1) in …
Number of citations: 20 pubs.acs.org
NI Vikrishchuk, KF Suzdalev, AY Dranikova… - Russian Journal of …, 2019 - Springer
… In order to synthesize new sulfur-containing indole polyheterocycles, we studied the reactions of 1-alkyl2-chloro-1H-indole-3-carbaldehydes 1 with 5-alkyl4-amino-4H-1,2,4-triazole-3-…
Number of citations: 3 link.springer.com
NI Vikrishchuk, VV Tkachev, GS Borodkin… - Tetrahedron …, 2020 - Elsevier
… In order to obtain new pharmacologically oriented compounds, we carried out the reaction of the 1-alkyl-2-chloro-1H-indole-3-carbaldehydes 1a,b with 4-amino-5-alkyl-4H-1,2,4-triazole-…
Number of citations: 2 www.sciencedirect.com
D Du, L Li, Z Wang - The Journal of Organic Chemistry, 2009 - ACS Publications
… We envision that the reactions of intermediate II with 2-chloro-1H-indole-3-carboaldehyde would afford intermediate III, which would undergo subsequent intramolecular nucleophilic …
Number of citations: 64 pubs.acs.org
Y Dai, W Zhang, K Wang, W Wang, W Zhang - Tetrahedron, 2013 - Elsevier
… Potassium carbonate (414 mg, 3.0 mmol) was added to a solution of 2-chloro-1H-indole-3-carbaldehyde (322 mg, 1.0 mmol) and 3-(2-bromoethyl)-1H-indole (446 mg, 2 mmol) in …
Number of citations: 15 www.sciencedirect.com
Y Zhang, R Wang, Z Shi, W Zhang - Synthesis, 2011 - thieme-connect.com
… Recently, we reported the synthesis of indolo[3,2-c]quinolin-6-ones and pyrazolo[4,3-c]quinolin-4-ones by the dechlorinative photocyclization of N-aryl-2-chloro-1H-indole-3-…
Number of citations: 6 www.thieme-connect.com
AS Bourlot, E Desarbre, JY Merour - Synthesis, 1994 - thieme-connect.com
… l-Acetyl-2-ehloro-1H-indole-3-carbaldehyde (ll): Compound ll was obtained by the same procedure used for compound 11 from 2-chloro-1H-indole-3-carbaldehyde,39 yield 0.152 g (92…
Number of citations: 28 www.thieme-connect.com
NI Vikrishchuk, VV Tkachev, LD Popov… - Russian Journal of …, 2020 - Springer
… The reaction of 2-chloro-1H-indole-3-carbaldehyde and its N-substituted analogs with 6-aminouracil has not led to the derivatives of uracilpyrimidinindole but has been accompanied by …
Number of citations: 1 link.springer.com

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